molecular formula C5H3Br2NO B116226 3,5-Dibromo-4-pyridinol CAS No. 141375-47-5

3,5-Dibromo-4-pyridinol

Cat. No. B116226
M. Wt: 252.89 g/mol
InChI Key: MXBBVOSRBZCCOD-UHFFFAOYSA-N
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Description

3,5-Dibromo-4-pyridinol is a chemical compound with the molecular formula C5H3Br2NO . Its average mass is 252.891 Da and its monoisotopic mass is 250.858124 Da . It is also known by other names such as 3,5-dibromo-4-hydroxypyridine .


Molecular Structure Analysis

The molecular structure of 3,5-Dibromo-4-pyridinol consists of a pyridinol ring substituted with two bromine atoms and a hydroxyl group .


Physical And Chemical Properties Analysis

3,5-Dibromo-4-pyridinol has a molecular formula of C5H3Br2NO, an average mass of 252.891 Da, and a monoisotopic mass of 250.858124 Da .

Scientific Research Applications

  • Synthesis and Photophysical Properties in Organic Chemistry : 3,5-Dibromo-4-pyridinol is used in the synthesis of various boron-dipyrromethenes (BODIPYs). These compounds are significant due to their broad, red-shifted absorption and emission bands, making them useful in spectral, electrochemical, and photophysical studies (Khan, Rao, & Ravikanth, 2010).

  • Ambident Diene in Diels-Alder Cycloadditions : 3,5-Dibromo-4-pyridinol acts as an ambident diene in Diels-Alder cycloadditions. This application is crucial in organic synthesis for creating a variety of bicycloadducts with high chemical yields and stereoselectivity (Cho et al., 2002).

  • Europium(III) Luminescence Sensitization : This compound is explored for its potential in sensitizing the luminescence of europium(III) in pyridine-2,6-dicarboxylate complexes. Such properties are beneficial for probes in biological systems due to their long emission lifetimes and water solubility (George, Golden, Grossel, & Curry, 2006).

  • Theoretical Spectroscopic Studies in Chemistry : The molecular vibrations of 3,5-Dibromo-4-pyridinol are studied using Fourier transform infrared and Raman spectroscopies. This research provides insights into the theoretical aspects of its optimized geometry and vibrational frequencies, relevant in materials science and chemistry (Xavier & Gobinath, 2012).

  • Amination in Macrocycles Synthesis : It's used in palladium-catalyzed amination reactions for the formation of pyridine-containing macrocycles, which are significant in the field of supramolecular chemistry (Averin et al., 2005).

  • Halogen Bonding in Crystal Engineering : This compound's role in forming short C–Br⋯I halogen bonding is studied, providing insights into molecular interactions and crystal engineering (Logothetis et al., 2004).

  • Co-oligomers in Saccharide Recognition : 3,5-Dibromo-4-pyridinol-based co-oligomers are studied for their supramolecular transformation caused by saccharide recognition, which is essential in molecular recognition and sensor technology (Abe, Machiguchi, Matsumoto, & Inouye, 2008).

Safety And Hazards

3,5-Dibromo-4-pyridinol is classified as an irritant . It is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Safety measures include avoiding breathing its dust, mist, gas, or vapors, avoiding contact with skin and eyes, wearing protective clothing, and ensuring adequate ventilation .

properties

IUPAC Name

3,5-dibromo-1H-pyridin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3Br2NO/c6-3-1-8-2-4(7)5(3)9/h1-2H,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXBBVOSRBZCCOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=O)C(=CN1)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3Br2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70180469
Record name 4-Pyridinol, 3,5-dibromo-
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Molecular Weight

252.89 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-Dibromo-4-pyridinol

CAS RN

25813-25-6
Record name 3,5-Dibromo-4-pyridinol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25813-25-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Pyridinol, 3,5-dibromo-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,5-Dibromo-4-pyridinol
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Record name 4-Pyridinol, 3,5-dibromo-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,5-Dibromo-4-hydroxypyridine
Source FDA Global Substance Registration System (GSRS)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
F LEONARD, A WAJNGURT - The Journal of Organic Chemistry, 1956 - ACS Publications
Several sulfur-containing derivatives of pyridine 1-oxide and quinoline 1-oxide were prepared for evaluation as antibac-terial and antifungal agents. Both 2-thiocyano-and 4-nitro-2-…
Number of citations: 27 pubs.acs.org
A Ivankin, AA Semenova, VV Nasonova… - J. Appl. Biotechnol …, 2017 - researchgate.net
Describes the process of the formation of the organoleptic characteristics of the raw sausage “Brunswick”, prepared by the original fermented technology of the VM Gorbatov All-Russian …
Number of citations: 5 www.researchgate.net
IM Chernukcha, TG Kuznetsova, VV Nasonova… - Session VIII Muscle …, 2014 - ojs.alpa.uy
The modern trends in the area of packaging are directed at the increase in the assortment and volume of use of combined materials and edible coatings, which are capable of improving …
Number of citations: 3 ojs.alpa.uy
АН Иванкин, ГН Фадеев, ВС Болдырев… - … Прикладная химия и …, 2017 - cyberleninka.ru
Представлены результаты исследований составов химических компонентов, формирующих вкусо-ароматические характеристики пищевой продукции на основе мясного …
Number of citations: 9 cyberleninka.ru
АН Иванкин, АБ Лисицын, НЛ Вострикова… - Международная …, 2014 - elibrary.ru
Представлен перечень компонентов специй-кардамона и перца белого, широко применяемых в технологии получения мясной продукции. Проведен сопоставительный …
Number of citations: 5 elibrary.ru

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